molecular formula C9H13NO2 B2789986 4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile CAS No. 1823985-01-8

4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile

Cat. No.: B2789986
CAS No.: 1823985-01-8
M. Wt: 167.208
InChI Key: PCSFPONESOVJMA-UHFFFAOYSA-N
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Description

4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile is a bicyclic organic compound featuring a tetrahydro-2H-pyran (oxane) ring substituted at position 4 with a carbonitrile group and an epoxide (oxirane)-containing methyl substituent. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol.

Properties

IUPAC Name

4-(oxiran-2-ylmethyl)oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-7-9(5-8-6-12-8)1-3-11-4-2-9/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSFPONESOVJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile typically involves the reaction of an appropriate epoxide with a nitrile-containing compound under controlled conditions. One common method is the reaction of an oxirane derivative with a tetrahydropyran-4-carbonitrile in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations . Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of new bonds and functional groups . The nitrile group can also undergo reactions such as hydrolysis or reduction, further expanding the compound’s versatility in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxane-4-carbonitrile Derivatives

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Features
4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile C₉H₁₁NO₂ 165.19 Epoxide (oxirane) methyl High reactivity via epoxide ring-opening
4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile C₁₄H₁₄F₃NO 269.26 Trifluoromethylphenyl methyl Enhanced lipophilicity, electron-withdrawing CF₃ group
4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile C₁₄H₁₅NO₂ 229.27 Methoxyphenyl methyl Electron-donating OMe group, improved solubility
4-(Dibenzylamino)oxane-4-carbonitrile C₂₀H₂₂N₂O 306.41 Dibenzylamino Bulky substituent, potential for hydrogen bonding
Key Observations :
  • Epoxide vs. Aryl Groups : The epoxide in the target compound introduces strain and reactivity, enabling nucleophilic ring-opening reactions (e.g., with amines or thiols), unlike the more stable aryl-substituted derivatives .
  • Electronic Effects : Trifluoromethyl (CF₃) and methoxy (OMe) groups modulate electronic properties. CF₃ increases electrophilicity, while OMe enhances π-electron density, affecting intermolecular interactions .
  • Steric and Solubility Profiles: Bulky substituents like dibenzylamino reduce solubility in polar solvents but may enhance crystallinity .
Epoxide Reactivity :

The epoxide group in this compound facilitates reactions such as:

  • Ring-opening with nucleophiles (e.g., water, alcohols, amines) to form diols, ethers, or amino alcohols.
  • Polymerization under acidic or basic conditions, relevant in materials science .

In contrast, nitrile-containing chromene derivatives (e.g., 2-Amino-4-(4-methylphenyl)-5-oxo-4H-chromene-3-carbonitrile) exhibit reactivity centered on the nitrile group, such as:

  • Nucleophilic addition to the cyano group.
  • Hydrogen bonding via amino and keto substituents, influencing crystal packing .

Crystallographic and Supramolecular Features

  • Hydrogen Bonding: Chromene derivatives (e.g., 2-Amino-4-(4-methylphenyl)-5-oxo-4H-chromene-3-carbonitrile) form extensive hydrogen-bonded networks via NH (amino) and C=O (keto) groups, as analyzed using SHELX and ORTEP software .

Biological Activity

4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile, a compound characterized by its unique oxirane and oxane ring structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and potential therapeutic applications.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The oxirane ring is particularly reactive, facilitating covalent bonding with nucleophilic sites on proteins and enzymes. This property is crucial for its biological activity and therapeutic potential.

The mechanism of action of this compound involves:

  • Covalent Bond Formation : The oxirane ring can form covalent bonds with nucleophilic residues in proteins, which may alter their function and influence biochemical pathways.
  • Interaction with Enzymes : The compound's ability to interact with various enzymes suggests that it may serve as an inhibitor or modulator of enzymatic activity, which is significant in drug design.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Antifungal Properties : Similar compounds have shown efficacy against fungal pathogens, indicating a possible application in treating fungal infections.
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of similar oxirane derivatives against Staphylococcus aureus and Escherichia coli.
    • Results indicated significant inhibition of bacterial growth at certain concentrations.
  • Antifungal Efficacy :
    • Research assessed the antifungal activity against Candida albicans.
    • The compound demonstrated a dose-dependent effect, suggesting potential for therapeutic use in fungal infections.
  • Anticancer Research :
    • A study examined the effects of oxirane-containing compounds on human cancer cell lines.
    • Findings revealed that these compounds could induce cell cycle arrest and apoptosis, highlighting their potential as anticancer agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus
AntifungalEffective against Candida albicans
AnticancerInduces apoptosis in cancer cells

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